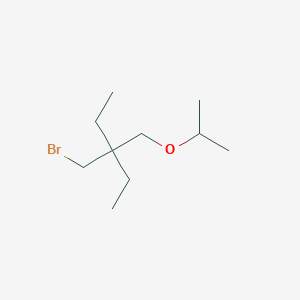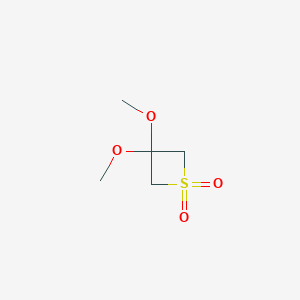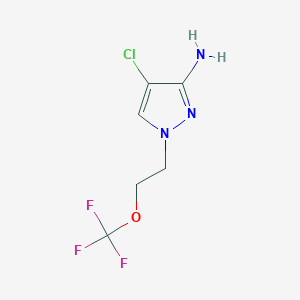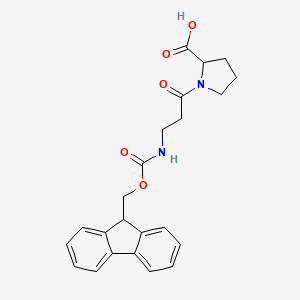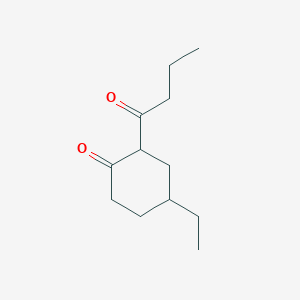
2-Butyryl-4-ethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyryl-4-ethylcyclohexan-1-one: is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is a substituted cyclohexanone derivative, characterized by the presence of a butyryl group at the second position and an ethyl group at the fourth position on the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyryl-4-ethylcyclohexan-1-one can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of 4-ethylcyclohexanone with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .
化学反应分析
Types of Reactions:
Oxidation: 2-Butyryl-4-ethylcyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyryl or ethyl groups are replaced by other functional groups. Reagents such as halogens or alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanones or cyclohexanes.
科学研究应用
Chemistry: 2-Butyryl-4-ethylcyclohexan-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. These compounds may exhibit activity against certain enzymes or receptors, making them candidates for drug development.
Industry: The compound is used in the production of fragrances and flavors due to its unique chemical structure. It can also serve as a precursor in the synthesis of polymers and other industrial chemicals .
作用机制
The mechanism of action of 2-Butyryl-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity .
相似化合物的比较
- 2-Acetyl-4-ethylcyclohexan-1-one
- 2-Propionyl-4-ethylcyclohexan-1-one
- 2-Butyryl-4-methylcyclohexan-1-one
Comparison: 2-Butyryl-4-ethylcyclohexan-1-one is unique due to the specific positioning of the butyryl and ethyl groups on the cyclohexane ring. This configuration imparts distinct chemical and physical properties, such as boiling point, solubility, and reactivity, compared to its analogs. The presence of the butyryl group at the second position and the ethyl group at the fourth position influences the compound’s steric and electronic characteristics, making it a valuable intermediate in various chemical syntheses .
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-butanoyl-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-11(13)10-8-9(4-2)6-7-12(10)14/h9-10H,3-8H2,1-2H3 |
InChI 键 |
QSWURCLHZPKNOK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C1CC(CCC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


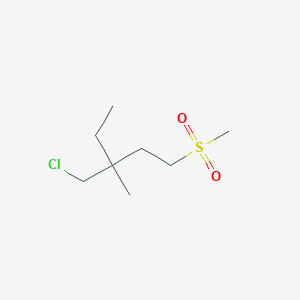
![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)

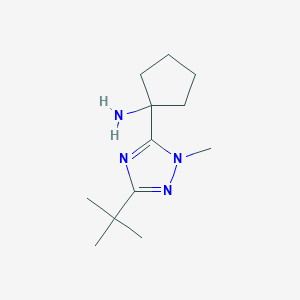
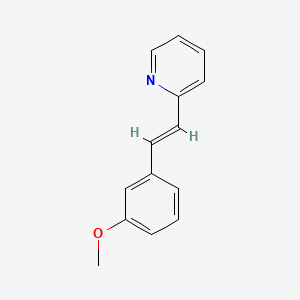
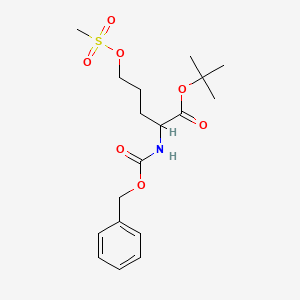
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)
